2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride
Description
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Properties
IUPAC Name |
2-cyclopropyl-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-10(2)9-16-13-6-4-3-5-12(13)15-14(16)11-7-8-11;/h3-6,11H,1,7-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLGGLTURDEZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN3
- Molecular Weight : 253.74 g/mol
The presence of the cyclopropyl and 2-methylallyl groups contributes to its unique pharmacological profile.
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Benzimidazoles often exhibit antimicrobial properties, making them potential candidates for treating infections .
Anticancer Activity
Recent studies have evaluated the anticancer potential of various benzimidazole derivatives. For instance, compounds with similar structures have been screened against a panel of cancer cell lines at the National Cancer Institute (NCI). Notably, some derivatives showed significant growth inhibition with low IC50 values, indicating strong anticancer activity .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 12b | Hu Topo I | 16 | Comparable to camptothecin |
| 11a | Various cancer lines | Low values observed | Induces G2/M phase arrest |
Antimicrobial Activity
The benzimidazole class has been explored for its antimicrobial properties. In vitro studies suggest that these compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi . The specific activity of this compound in this regard remains to be fully characterized.
Case Studies
A notable study involved the synthesis and evaluation of a series of benzimidazole derivatives, including those structurally related to this compound. These compounds were tested for their ability to inhibit human topoisomerase I and demonstrated promising results in inducing apoptosis in cancer cell lines .
Study Highlights:
- Objective : To evaluate the anticancer potential of newly synthesized benzimidazole derivatives.
- Methodology : Screening against NCI's 60 cancer cell lines.
- Results : Several compounds exhibited significant cytotoxicity with low IC50 values, indicating their potential as therapeutic agents.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride?
The synthesis typically involves multi-step reactions starting from benzimidazole precursors. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups can be added via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions under inert atmospheres. Palladium or copper catalysts are commonly employed .
- Allylation : The 2-methylallyl group is introduced using allyl halides or via Mitsunobu reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with temperature control (e.g., 60–80°C) to minimize side reactions .
- Salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, improving solubility for biological assays .
Critical considerations : Optimize reaction time and catalyst loading to enhance yield. Purification via recrystallization or column chromatography is recommended .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the benzimidazole core, cyclopropyl protons (δ ~0.5–1.5 ppm), and allyl substituents (δ ~4.5–5.5 ppm). H-C HSQC can resolve overlapping signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] and fragments, confirming the hydrochloride adduct .
- IR spectroscopy : Peaks at ~2500–3000 cm (N-H stretch) and ~1600 cm (imidazole ring) validate the structure .
- HPLC : Purity analysis (≥95%) using C18 columns with UV detection at 254 nm is standard .
Basic: What are the primary biological activities reported for benzimidazole derivatives structurally related to this compound?
Benzimidazole derivatives exhibit:
- Antimicrobial activity : Disruption of microbial cell membranes or DNA gyrase inhibition .
- Anticancer effects : Apoptosis induction via Bcl-2/Bax pathway modulation or topoisomerase inhibition .
- Enzyme/receptor modulation : Histamine H receptor antagonism (e.g., Bilastine) or kinase inhibition .
Methodological note : Evaluate activity using in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) with appropriate controls .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
- Variable assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), solvent (DMSO vs. saline), or incubation time can alter results. Standardize protocols across studies .
- Purity verification : Impurities (e.g., unreacted intermediates) may confound activity. Use HPLC-MS to confirm compound integrity .
- Dose-response analysis : Perform EC/IC titrations to account for concentration-dependent effects .
Advanced: What strategies enhance the solubility and stability of this compound in pharmacological assays?
- Salt selection : The hydrochloride form improves aqueous solubility compared to the free base .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Validation : Monitor stability via accelerated degradation studies (40°C/75% RH) and HPLC .
Advanced: How does structural modification of the cyclopropyl or allyl groups influence target binding?
- Cyclopropyl rigidity : The strained ring enhances binding to hydrophobic pockets (e.g., enzyme active sites). Replace with bulkier groups (e.g., tert-butyl) to study steric effects .
- Allyl group flexibility : The 2-methylallyl moiety may allow conformational adaptation during receptor interaction. Compare with rigid substituents (e.g., propargyl) via molecular docking .
Methodology : Synthesize analogs and evaluate SAR using radioligand binding assays or crystallography .
Advanced: What in silico approaches predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., histamine H). Validate with experimental IC data .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetics (e.g., CYP450 metabolism) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
